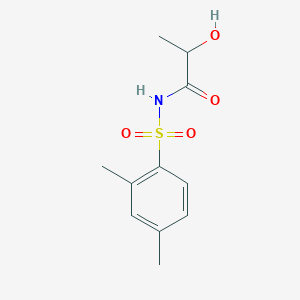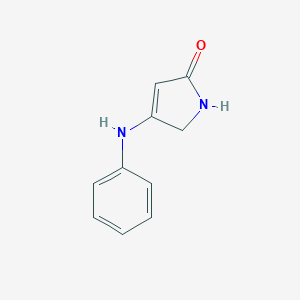
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide, also known as DMSHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSHP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.36 g/mol.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and has been implicated in the pathogenesis of various diseases. This compound may also exert its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair. This compound has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low water solubility, which may limit its bioavailability and therapeutic efficacy. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide. One area of interest is the development of this compound derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of this compound as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects.
合成法
The synthesis of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-amino-2-hydroxymethyl-propane-1,3-diol in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reactants.
科学的研究の応用
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been investigated for its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a reagent in organic synthesis reactions due to its ability to selectively protect hydroxyl groups.
特性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14) |
InChIキー |
IVVZRXRVZGNIBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)